(5,7-Dibromo-3-methyl-1-benzofuran-2-yl)(3,4-dichlorophenyl)methanone
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Overview
Description
(5,7-Dibromo-3-methyl-1-benzofuran-2-yl)(3,4-dichlorophenyl)methanone is a synthetic organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The unique structural features of benzofuran make it a privileged structure in drug discovery and development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5,7-Dibromo-3-methyl-1-benzofuran-2-yl)(3,4-dichlorophenyl)methanone typically involves the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through the dehydrative cyclization of o-hydroxyacetophenones under basic conditions.
Methylation: The methyl group at the 3 position can be introduced through methylation reactions using methyl iodide or dimethyl sulfate.
Coupling with Dichlorophenyl Methanone: The final step involves the coupling of the benzofuran derivative with 3,4-dichlorophenyl methanone using a suitable coupling reagent such as palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(5,7-Dibromo-3-methyl-1-benzofuran-2-yl)(3,4-dichlorophenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxides or quinones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzofuran derivatives.
Scientific Research Applications
(5,7-Dibromo-3-methyl-1-benzofuran-2-yl)(3,4-dichlorophenyl)methanone has several scientific research applications, including:
Mechanism of Action
The mechanism of action of (5,7-Dibromo-3-methyl-1-benzofuran-2-yl)(3,4-dichlorophenyl)methanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibiting Enzymes: Binding to and inhibiting the activity of specific enzymes involved in disease pathways.
Modulating Receptors: Interacting with cellular receptors to modulate signaling pathways.
Inducing Apoptosis: Triggering programmed cell death in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Psoralen: A benzofuran derivative used in the treatment of skin diseases such as psoriasis.
8-Methoxypsoralen: Another benzofuran derivative with similar therapeutic applications.
Angelicin: A benzofuran compound with anticancer properties.
Uniqueness
(5,7-Dibromo-3-methyl-1-benzofuran-2-yl)(3,4-dichlorophenyl)methanone is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other benzofuran derivatives .
Properties
IUPAC Name |
(5,7-dibromo-3-methyl-1-benzofuran-2-yl)-(3,4-dichlorophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8Br2Cl2O2/c1-7-10-5-9(17)6-11(18)16(10)22-15(7)14(21)8-2-3-12(19)13(20)4-8/h2-6H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIXRWQJPYSEXQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2Br)Br)C(=O)C3=CC(=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8Br2Cl2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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